molecular formula C14H19BrN2O3Si B14759645 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid

6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid

Cat. No.: B14759645
M. Wt: 371.30 g/mol
InChI Key: BRYKUVLJGRHSQI-UHFFFAOYSA-N
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Description

6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H20BrNOSi. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the indazole compound, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the biological activity being studied. For example, in anticancer research, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its trimethylsilyl-ethoxymethyl group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C14H19BrN2O3Si

Molecular Weight

371.30 g/mol

IUPAC Name

6-bromo-1-(2-trimethylsilylethoxymethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C14H19BrN2O3Si/c1-21(2,3)7-6-20-9-17-12-8-10(15)4-5-11(12)13(16-17)14(18)19/h4-5,8H,6-7,9H2,1-3H3,(H,18,19)

InChI Key

BRYKUVLJGRHSQI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O

Origin of Product

United States

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